molecular formula C11H10N2O B14118379 2-(2-Methoxyphenyl)butanedinitrile

2-(2-Methoxyphenyl)butanedinitrile

Cat. No.: B14118379
M. Wt: 186.21 g/mol
InChI Key: CBFSPHAEJBETSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)butanedinitrile is an organic compound with the molecular formula C11H10N2O. It is characterized by a butanedinitrile unit that adopts a synclinal conformation, stabilized by weak intermolecular hydrogen bonding

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxyphenyl)butanedinitrile typically involves the reaction of alkyl dihalide with cyanide. The process includes heating in a water and alcohol system, followed by refluxing to synthesize the compound. The reaction is then followed by filtering, extracting, and rectifying to obtain a pure product . This method is advantageous due to its simplicity, mild conditions, and relatively high yield.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of alkyl dihalide and cyanide as raw materials, combined with heating and refluxing in a water and alcohol system, allows for efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various biochemical interactions, including binding to receptors or enzymes, and modulating signaling pathways . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(2-methoxyphenyl)butanedinitrile

InChI

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9(8-13)6-7-12/h2-5,9H,6H2,1H3

InChI Key

CBFSPHAEJBETSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CC#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.